molecular formula C2H3NO3S B14722031 Methyl (oxo-lambda~4~-sulfanylidene)carbamate CAS No. 5659-91-6

Methyl (oxo-lambda~4~-sulfanylidene)carbamate

Cat. No.: B14722031
CAS No.: 5659-91-6
M. Wt: 121.12 g/mol
InChI Key: SAAVOZZLRPDTQJ-UHFFFAOYSA-N
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Description

Methyl (oxo-lambda~4~-sulfanylidene)carbamate is a chemical compound with a unique structure that includes a sulfur atom double-bonded to an oxygen atom and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (oxo-lambda~4~-sulfanylidene)carbamate typically involves the reaction of methyl isocyanate with a thiol compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to minimize by-products and maximize the yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (oxo-lambda~4~-sulfanylidene)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.

    Reduction: Reduction reactions can convert the compound into thiols or sulfides.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonates, sulfoxides, thiols, sulfides, and various carbamate derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (oxo-lambda~4~-sulfanylidene)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (oxo-lambda~4~-sulfanylidene)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfenamides: Compounds with sulfur-nitrogen bonds, used in pharmaceuticals and agrochemicals.

    Sulfinamides: Similar to sulfenamides but with a different oxidation state of sulfur.

    Sulfonamides: Widely used in medicine as antibiotics and in the synthesis of other drugs.

Uniqueness

Methyl (oxo-lambda~4~-sulfanylidene)carbamate is unique due to its specific structure and the presence of both a carbamate group and a sulfur-oxygen double bond. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5659-91-6

Molecular Formula

C2H3NO3S

Molecular Weight

121.12 g/mol

IUPAC Name

methyl N-sulfinylcarbamate

InChI

InChI=1S/C2H3NO3S/c1-6-2(4)3-7-5/h1H3

InChI Key

SAAVOZZLRPDTQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N=S=O

Origin of Product

United States

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